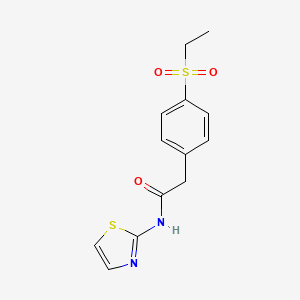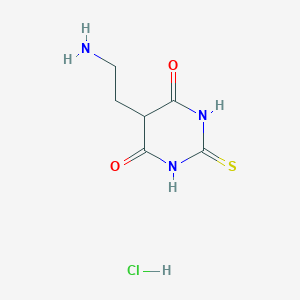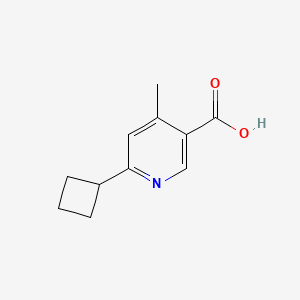
Methyl 2-(3-isopropylureido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water .
Synthesis Analysis
Methyl acetate can be produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This research was done to produce methyl acetate by a microwave method as it is more effective and efficient than the conventional methods .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy . For example, in the 1H NMR of methyl acetate, the two signals are at 2.0 and 3.6 ppm represents the two sets of protons in methyl acetate have resonance frequencies about 2.0 and 3.6 parts per million higher than the resonance frequency of the TMS protons .Chemical Reactions Analysis
Esters, like methyl acetate, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis
Methyl acetate is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water . It is used as a solvent for cellulose, plastics, oil and fats .Safety and Hazards
Methyl acetate is quite flammable in both its liquid and vapor forms, and it may be harmful if swallowed or inhaled . The Occupational Safety and Health Administration has set a permissible exposure limit (PEL) of 250 ppm (950 mg/m3) over an eight-hour time-weighted average for workers handling isopropyl acetate .
作用機序
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to further investigation .
Biochemical Pathways
These pathways are responsible for producing isopentenyl diphosphate (IPP) and dimethylallyl diphospahte (DMAPP), the central intermediates in the biosynthesis of isoprenoids .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
特性
IUPAC Name |
methyl 2-(propan-2-ylcarbamoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)9-7(11)8-4-6(10)12-3/h5H,4H2,1-3H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDVLSOJBVTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)



![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2821182.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide](/img/structure/B2821183.png)



![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)
![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)


